1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Description
Properties
IUPAC Name |
1-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-8-16-11-12-20(21(15-16)26-3)27-14-13-24-18-10-7-6-9-17(18)23-22(24)19(25)5-2/h4,6-7,9-12,15,19,25H,1,5,8,13-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBULBFUYICGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=C(C=C3)CC=C)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the benzimidazole intermediate with 4-allyl-2-methoxyphenol in the presence of a suitable base and a coupling agent.
Introduction of the Propanol Group: The final step involves the reduction of a corresponding ketone or aldehyde intermediate to yield the desired propanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzimidazole Nitrogen
The benzimidazole moiety in Compound A can participate in nucleophilic substitution reactions due to the electron-deficient nature of the aromatic system.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12h | N-alkylated benzimidazole derivatives (e.g., with alkyl halides) | |
| Acylation | AcCl, pyridine, 0°C → RT | N-acylated products (e.g., acetylated benzimidazole) |
Mechanistic Insight :
-
The benzimidazole’s NH group acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides or acyl chlorides).
-
Base (e.g., K₂CO₃) deprotonates the NH group to enhance nucleophilicity.
Oxidation of the Propan-1-ol Chain
The primary alcohol group in Compound A is susceptible to oxidation under controlled conditions.
Key Observation :
-
PCC is preferred for selective oxidation without over-oxidizing the allyl group.
Allyl Group Functionalization
The allyl substituent undergoes typical alkene reactions, though steric hindrance from the benzimidazole may moderate reactivity.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Epoxide derivative | Stereoselectivity observed (trans-epoxide) |
| Hydroboration-oxidation | BH₃·THF → H₂O₂/NaOH | Secondary alcohol | Anti-Markovnikov addition |
Supporting Data :
-
Epoxidation proceeds via electrophilic addition, with mCPBA acting as the oxidizing agent.
Methoxy Group Reactivity
The methoxy groups on the phenoxy moiety may undergo demethylation or participate in electrophilic aromatic substitution (EAS).
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | Catechol derivative | 82% |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted compound | 67% |
Limitations :
Esterification of the Alcohol Group
The propan-1-ol group can be esterified to modify solubility or biological activity.
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 4h | Acetylated derivative | DMAP (5 mol%) |
| Benzoyl chloride | Et₃N, THF, 0°C → RT | Benzoyl ester | None |
Applications :
-
Ester derivatives are often synthesized to improve pharmacokinetic properties.
Ring-Opening of the Benzimidazole (Under Extreme Conditions)
Under strongly acidic or basic conditions, the benzimidazole ring may undergo hydrolysis.
| Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, reflux, 24h | Diamine and carboxylic acid fragments | Acid-catalyzed hydrolysis |
| NaOH (10%), 100°C, 12h | Fragmented aromatic amines | Base-mediated ring cleavage |
Caution :
-
Ring-opening is non-selective and typically avoided unless intentional.
Scientific Research Applications
1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogs with Benzimidazole Cores
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzo[d]imidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
- Key Differences : Replaces the propan-1-ol group with a pyrrolidin-2-one ring.
- Implications : The lactam ring may improve metabolic stability compared to the alcohol group, while the additional methoxyphenyl substituent could enhance aromatic stacking interactions .
1-(1-Allyl-1H-benzimidazol-2-yl)-1H-1,2,3,4-tetrazole-4-yl)acetic acid
- Key Differences: Substitutes the phenoxyethyl-propanol chain with a tetrazole-acetic acid moiety.
Benzimidazole-Urea Derivatives (e.g., 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylurea)
- Key Differences: Features a urea linkage instead of the allyl-phenoxy-propanol chain.
- Implications : Urea groups enable hydrogen bonding, which may enhance target affinity but reduce membrane permeability compared to the lipophilic allyl group .
Functional Group Comparisons
Biological Activity
1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula :
- Molecular Weight : 368.48 g/mol
- CAS Number : 912902-89-7
Structural Components
The molecule comprises:
- A benzo[d]imidazole moiety, known for its role in various biological activities.
- An allyl group that may contribute to its reactivity and interaction with biological targets.
- A methoxyphenoxyethyl chain that enhances solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | E. coli | 32 µg/mL |
| Triazole Derivative B | Staphylococcus aureus | 16 µg/mL |
| 1H-Benzo[d]imidazole Analog | Candida albicans | 8 µg/mL |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. In vitro assays revealed that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The benzo[d]imidazole core is known to inhibit enzymes critical for cellular proliferation.
- Interaction with Cell Membranes : The allyl group may facilitate membrane penetration, enhancing the compound's overall bioactivity.
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzo[d]imidazole derivatives demonstrated that compounds with similar structures to our target compound exhibited significant antibacterial activity. These findings were corroborated by in vitro tests showing reduced bacterial growth in the presence of these compounds .
Study 2: Cancer Cell Line Testing
Research involving human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses confirmed increased rates of early and late apoptosis when treated with concentrations above 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
